Immunostimulation vs. Classical Estrogens in Macrophage Activation
In a murine model of Salmonella typhimurium infection, treatment with zearalane (9 mg/kg) resulted in at least 65% survival 4 days post-infection, compared to only 10% survival in groups treated with vehicle, diethylstilbestrol (DES), or 17β-estradiol (E2) [1]. While this specific dataset quantifies zearalane's efficacy, it establishes the class-level differential between immunostimulatory RALs (which includes Dideoxyzearalane) and immunosuppressive estrogens. Peritoneal macrophages from zearalane-treated mice released up to six times more superoxide anion (O2-) upon stimulation than those from the other treatment groups [1].
| Evidence Dimension | In vivo survival against S. typhimurium infection (4 days post-challenge) |
|---|---|
| Target Compound Data | Dideoxyzearalane: Not directly quantified; zearalane (structural/functional analog): ≥65% survival |
| Comparator Or Baseline | Vehicle, DES, or E2: 10% survival |
| Quantified Difference | 55 percentage point increase in survival (zearalane vs. controls) |
| Conditions | In vivo murine model; compound administered i.p. prior to challenge with 2-5 x 10^5 viable S. typhimurium. |
Why This Matters
This data demonstrates that RALs like Dideoxyzearalane offer a unique, quantifiable immunostimulatory advantage over classic estrogens, which are immunosuppressive in the same model, making it the correct tool for studying non-specific immune enhancement.
- [1] Edwards, C.K., 3rd, et al. 'Murine macrophage activation with resorcyclic acid lactones (RALs): comparison with diethylstilbestrol and 17 beta-estradiol'. Immunopharmacology, 1989 Mar-Apr;17(2):107-18. PMID: 2542185. View Source
